
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride is a complex organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a sulfonic acid group, a phosphine group, and a hydride ion, making it a versatile reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-diphenylphosphanylethanesulfonic acid;hydride typically involves the reaction of 2-diphenylphosphanylethanesulfonic acid with a suitable sodium hydride source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often conducted at low temperatures to ensure the stability of the hydride ion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and rigorous control of reaction parameters such as temperature, pressure, and solvent purity are crucial to achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The hydride ion acts as a reducing agent, capable of reducing carbonyl compounds to alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in reduction reactions.
Substitution: Reagents such as alkyl halides and tosylates are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohols from carbonyl compounds.
Substitution: Various substituted sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for phosphine-binding proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Sodium;2-diphenylphosphanylethanesulfonic acid;hydride exerts its effects involves the interaction of its functional groups with target molecules. The hydride ion acts as a nucleophile, attacking electrophilic centers in substrates, while the phosphine group can coordinate with metal ions, facilitating catalytic processes. The sulfonic acid group enhances the solubility and reactivity of the compound in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium ethanesulfonate: Similar in having a sulfonic acid group but lacks the phosphine and hydride functionalities.
Diphenylphosphine oxide: Contains the phosphine group but does not have the sulfonic acid or hydride components.
Uniqueness
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride is unique due to its combination of a sulfonic acid group, a phosphine group, and a hydride ion. This combination allows it to participate in a diverse array of chemical reactions and makes it a valuable reagent in both research and industrial applications.
Eigenschaften
Molekularformel |
C14H16NaO3PS |
|---|---|
Molekulargewicht |
318.31 g/mol |
IUPAC-Name |
sodium;2-diphenylphosphanylethanesulfonic acid;hydride |
InChI |
InChI=1S/C14H15O3PS.Na.H/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10H,11-12H2,(H,15,16,17);;/q;+1;-1 |
InChI-Schlüssel |
ZPLCPJJVPMBSER-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].C1=CC=C(C=C1)P(CCS(=O)(=O)O)C2=CC=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12447047.png)
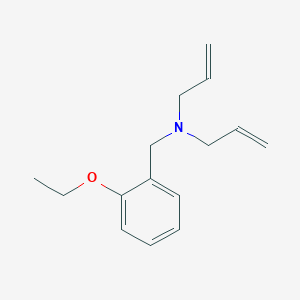
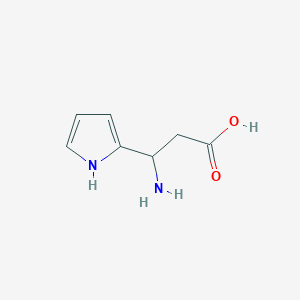
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)
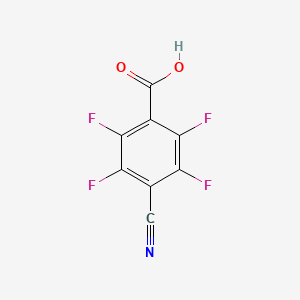
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
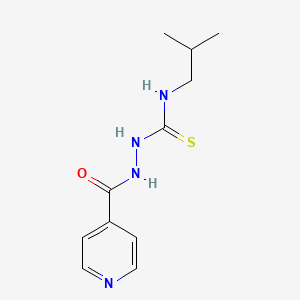
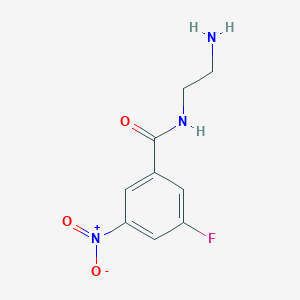

![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)
